1-(5-ethylpyrimidin-2-yl)piperidin-4-one is a heterocyclic compound that combines the piperidine and pyrimidine structures. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's structure features a piperidine ring substituted with a 5-ethylpyrimidine moiety, which may contribute to its biological activity.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and patents. Notably, its synthesis has been explored in the context of creating derivatives with enhanced pharmacological properties.
1-(5-ethylpyrimidin-2-yl)piperidin-4-one can be classified as a piperidine derivative and a pyrimidine-containing compound. It falls under the category of nitrogen-containing heterocycles, which are significant in organic chemistry and medicinal applications.
The synthesis of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one typically involves multi-step organic reactions that include key transformations such as reductive amination, acylation, and cyclization.
Technical details regarding specific reagents and conditions vary across different studies, but common solvents include dichloromethane and ethyl acetate, with catalysts such as sodium triacetoxyborohydride being utilized to facilitate reactions .
The molecular formula for 1-(5-ethylpyrimidin-2-yl)piperidin-4-one is C_{12}H_{16}N_{2}O. The structure consists of a six-membered piperidine ring attached to a pyrimidine ring, which is substituted at the 5-position with an ethyl group.
Key structural data include:
1-(5-ethylpyrimidin-2-yl)piperidin-4-one participates in various chemical reactions typical for piperidine derivatives:
Technical details regarding reaction conditions (temperature, pressure) and yields are crucial for optimizing synthetic routes.
The mechanism of action for compounds like 1-(5-ethylpyrimidin-2-yl)piperidin-4-one often involves interactions with biological targets such as enzymes or receptors. The piperidine moiety may enhance binding affinity due to its basic nitrogen atom, while the pyrimidine component could provide additional interactions through hydrogen bonding or π-stacking.
Studies have shown that similar compounds exhibit activity against various biological targets, including those involved in neurodegenerative diseases or infectious diseases . Quantitative structure–activity relationship (QSAR) analyses can provide insights into how structural modifications affect potency.
1-(5-ethylpyrimidin-2-yl)piperidin-4-one is typically characterized by:
Chemical stability under standard laboratory conditions is expected, but specific degradation pathways should be investigated under varying environmental conditions (light, temperature).
Relevant data regarding its reactivity with acids or bases should also be documented to inform safe handling practices.
1-(5-ethylpyrimidin-2-yl)piperidin-4-one has potential applications in:
1-(5-Ethylpyrimidin-2-yl)piperidin-4-one is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-ethylpyrimidine and piperidin-4-one hydrochloride. The reaction occurs in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–18 hours, achieving yields of 78–85% [7] [10]. Alternative routes involve reductive amination of 1-Boc-piperidin-4-one with 5-ethylpyrimidin-2-amine, followed by Boc deprotection with trifluoroacetic acid. Microwave-assisted methods enhance reaction efficiency, reducing time to 2–3 hours (see Section 1.2) [6]. Mannich condensations are also employed to access structurally related N-substituted piperidin-4-ones, using formaldehyde and primary amines under acidic conditions [2].
Table 1: Key Synthetic Routes for Pyrimidine-Piperidin-4-one Hybrids
Precursor | Reagent/Catalyst | Conditions | Yield (%) |
---|---|---|---|
2-Chloro-5-ethylpyrimidine | Piperidin-4-one, K₂CO₃ | DMF, 100°C, 18h | 85 |
1-Boc-piperidin-4-one | 5-Ethylpyrimidin-2-amine | NaBH₃CN, MeOH, 25°C, 24h | 72 |
4-Piperidone hydrochloride | 2-Fluoro-5-ethylpyrimidine | DIPEA, CH₃CN, 80°C, 12h | 81 |
Microwave irradiation significantly accelerates the formation of the C–N bond between pyrimidine and piperidine rings. In a typical protocol, a mixture of 2-chloro-5-ethylpyrimidine and piperidin-4-one hydrochloride in N-methylpyrrolidone (NMP) is irradiated at 150°C for 45 minutes with diisopropylethylamine (DIPEA) as a base, achieving 88% yield [8]. This method suppresses side products like N,N-bis(pyrimidinyl)piperazine by minimizing thermal degradation. Solvent-free microwave techniques further enhance atom economy, using neat reactants with catalytic p-toluenesulfonic acid (p-TsOH) at 120°C for 30 minutes (yield: 82%) [6].
Palladium-based catalysts enable C–N coupling under milder conditions. Buchwald-Hartwig amination of 2-bromo-5-ethylpyrimidine with piperidin-4-one uses Pd₂(dba)₃/XantPhos (2 mol%) in toluene at 80°C, yielding 90% product [7]. For in situ functionalization, carboxamide derivatives are synthesized via EDC/HOBt-mediated coupling: 1-(5-ethylpyrimidin-2-yl)piperidin-4-one reacts with carboxylic acids in dichloromethane (DCM), yielding 70–92% amides [9]. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve SNAr efficiency in biphasic water/toluene systems, reducing reaction temperatures to 60°C [2].
Table 2: Catalytic Systems for Derivative Synthesis
Reaction Type | Catalyst/Reagent | Key Advantage | Yield Range (%) |
---|---|---|---|
Buchwald-Hartwig amination | Pd₂(dba)₃/XantPhos | Mild conditions (80°C) | 85–90 |
EDC/HOBt coupling | EDC, HOBt, DMAP | Chemoselective amide formation | 70–92 |
Phase-transfer SNAr | TBAB, K₂CO₃ | Aqueous compatibility | 75–82 |
Single-crystal X-ray diffraction (SCXRD) reveals that 1-(5-ethylpyrimidin-2-yl)piperidin-4-one crystallizes in the monoclinic space group P2₁/c with four molecules per asymmetric unit. The piperidinone ring adopts a twist-boat conformation due to steric repulsion between the pyrimidine’s ethyl group and C3/C5 hydrogens of piperidinone [8]. Key bond parameters include:
Thermal motion in the 5-ethylpyrimidine moiety causes positional disorder at room temperature. The ethyl group’s terminal methyl carbon (C7) splits into two positions (C7A and C7B) with occupancy ratios of 0.65:0.35, refined using anisotropic displacement parameters (ADPs) [8]. Disorder modeling employs SHELXL-2018’s PART instruction, constraining C–C bond distances to 1.52 Å during refinement. This disorder arises from low-energy rotational barriers (<5 kcal/mol) around the C(pyrimidine)–C(ethyl) bond, as confirmed by DFT calculations (Section 1.4) [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0